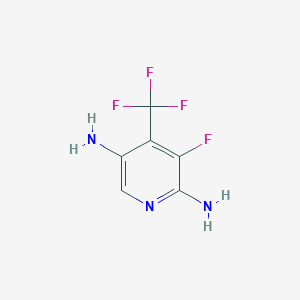

2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine

Description

The exact mass of the compound 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-(trifluoromethyl)pyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F4N3/c7-4-3(6(8,9)10)2(11)1-13-5(4)12/h1H,11H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAJZLPBXNXMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374136 | |

| Record name | 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675602-90-1 | |

| Record name | 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 675602-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine (CAS No. 675602-90-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications, offering field-proven insights for its use in a research and development setting.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals.[1] The introduction of fluorine atoms and trifluoromethyl groups into organic molecules can profoundly alter their physicochemical and biological properties.[2] These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. Specifically, the trifluoromethyl group is a strong electron-withdrawing moiety that can significantly impact the electronic environment of the pyridine ring, influencing its reactivity and potential for molecular interactions. The strategic placement of amino and fluoro substituents further modulates the molecule's properties, making 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine a valuable and versatile building block for the synthesis of novel bioactive compounds.

Physicochemical and Spectroscopic Profile

Molecular Formula: C₆H₅F₄N₃[3][4]

Molecular Weight: 195.12 g/mol [4]

Spectroscopic Characterization

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine are detailed below.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.5-7.8 | s | H-6 |

| ~5.0-6.0 | br s | -NH₂ (C5) |

| ~4.0-5.0 | br s | -NH₂ (C2) |

Note: The chemical shifts of the amino protons are highly dependent on solvent and concentration and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~155-160 | d | C-3 (J_CF ≈ 240-260 Hz) |

| ~145-150 | s | C-2 |

| ~140-145 | d | C-5 (J_CF ≈ 5-10 Hz) |

| ~120-125 | q | C-4 (J_CF ≈ 30-40 Hz) |

| ~120-125 | q | CF₃ (J_CF ≈ 270-280 Hz) |

| ~110-115 | s | C-6 |

Note: The carbon attached to the fluorine will appear as a doublet, and the carbons in proximity to the trifluoromethyl group will exhibit quartets due to C-F coupling.[5][6][7]

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~-60 to -65 | s | -CF₃ |

| ~-130 to -140 | s | -F |

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃. The trifluoromethyl group typically appears as a singlet in the indicated region.[2][8][9]

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of amino groups |

| 3100-3000 | Weak | Aromatic C-H stretching |

| 1640-1600 | Strong | N-H scissoring (bending) |

| 1600-1450 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| 1350-1100 | Very Strong | C-F stretching (CF₃ group) |

| 1300-1200 | Strong | C-F stretching (aromatic) |

Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 195. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals such as HCN, HF, or CF₃.

Experimental Protocols for Spectroscopic Analysis

The following are standardized methodologies for acquiring high-quality spectroscopic data for 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine.

Protocol 1: NMR Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

For ¹³C and ¹⁹F NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Instrumentation:

-

A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

-

-

Acquisition Parameters:

-

¹H NMR: Standard single-pulse experiment. A relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR: A standard proton-decoupled experiment (e.g., zgpg30) should be used. A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary to obtain a good spectrum.

-

¹⁹F NMR: A standard single-pulse, proton-decoupled experiment.

-

Protocol 2: IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet-forming die and press under high pressure to form a transparent or translucent pellet.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Protocol 3: Mass Spectrometry (EI-MS)

-

Sample Preparation:

-

Dissolve a small amount of the compound in a volatile solvent like methanol or dichloromethane.

-

-

Instrumentation:

-

A mass spectrometer equipped with an Electron Ionization (EI) source.

-

-

Data Acquisition:

-

Ionization Energy: 70 eV.

-

Scan a mass range that includes the expected molecular ion, for example, m/z 40-250.

-

Synthesis of 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine

The synthesis of highly substituted pyridines can be challenging. A plausible synthetic route to 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine would likely involve a multi-step sequence starting from a commercially available pyridine derivative. While a specific, validated protocol for this exact molecule is not widely published, a general synthetic strategy can be proposed based on known transformations of fluorinated pyridines.

A potential synthetic pathway could start from a polychlorinated or fluorinated pyridine precursor, followed by sequential nucleophilic aromatic substitution reactions to introduce the amino groups. The regioselectivity of these substitutions would be a critical factor, governed by the electronic effects of the existing substituents.

Diagram 1: Proposed General Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Reactivity and Synthetic Applications

The reactivity of 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is dictated by the interplay of its functional groups. The two amino groups are nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The electron-deficient nature of the pyridine ring, enhanced by the fluorine and trifluoromethyl substituents, makes it susceptible to nucleophilic attack, although the existing amino groups are deactivating.

The primary utility of this compound is as a building block in the synthesis of more complex molecules, particularly in the context of drug discovery. The two distinct amino groups offer handles for differential functionalization, allowing for the construction of diverse molecular scaffolds. For instance, one amino group could be selectively protected, allowing the other to be elaborated, followed by deprotection and further modification of the first amino group. This differential reactivity is a key feature for its application in combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Safety and Handling

Potential Hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is a highly functionalized building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique combination of substituents provides a platform for the synthesis of a wide range of derivatives with potentially enhanced biological activity and favorable pharmacokinetic properties. A thorough understanding of its spectroscopic properties, reactivity, and safe handling is essential for its effective utilization in a research and development setting. While a detailed, published synthesis protocol remains elusive, the information and predictive data provided in this guide offer a solid foundation for researchers to work with this promising compound.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine. Oakwood Chemical. [Link]

-

2,5-Diamino-3-fluoro-4-(trifluoromethyl)-pyridine 250mg. P212121 Store. [Link]

-

13C NMR Spectroscopy. Thieme. [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

-

13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

-

19F NMR Reference Standards. University of Wisconsin-Madison. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine [oakwoodchemical.com]

- 4. store.p212121.com [store.p212121.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. colorado.edu [colorado.edu]

2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine molecular weight

An In-Depth Technical Guide to 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine

Executive Summary: This document provides a comprehensive technical overview of the chemical compound 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine. It details the calculation and significance of its molecular weight, outlines its core physicochemical properties, and discusses its role as a valuable building block in modern medicinal and agrochemical research. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this fluorinated pyridine derivative for synthesis and discovery applications.

Introduction to a Key Fluorinated Heterocycle

2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is a highly functionalized aromatic heterocycle. The pyridine core, a foundational structure in numerous biologically active molecules, is strategically substituted with functional groups that impart unique chemical properties. The incorporation of a trifluoromethyl (-CF3) group is particularly significant; it is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity in drug candidates.[1] The presence of two amino groups provides reactive sites for further chemical elaboration, while the fluorine atom subtly modulates the electronic properties of the pyridine ring.

These features position 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine as a high-value intermediate or building block in the synthesis of complex target molecules for the pharmaceutical and agrochemical industries.[1][2]

Physicochemical Properties and Molecular Weight

The precise characterization of a chemical compound begins with its fundamental properties, most notably its molecular formula and weight.

Molecular Structure and Formula

The chemical structure of 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is defined by a central pyridine ring with substituents at the 2, 3, 4, and 5 positions.

Diagram: Molecular Structure of the Compound

Caption: Molecular structure of 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine.

Based on this structure, the molecular formula is determined by counting the atoms of each element:

-

Carbon (C): 6

-

Hydrogen (H): 5 (4 from the two amino groups, 1 on the pyridine ring at position 6)

-

Fluorine (F): 4 (1 on the ring, 3 in the trifluoromethyl group)

-

Nitrogen (N): 3 (1 in the ring, 2 in the amino groups)

Thus, the molecular formula is C₆H₅F₄N₃ .[3][4]

Molecular Weight: Calculation and Significance

The molecular weight (MW) is the mass of one mole of a substance. It is calculated by summing the atomic weights of all atoms in the molecular formula.

Calculation: Using the standard atomic weights:

-

Carbon (C): ~12.011 u

-

Hydrogen (H): ~1.008 u

-

Fluorine (F): ~18.998 u

-

Nitrogen (N): ~14.007 u

MW = (6 × 12.011) + (5 × 1.008) + (4 × 18.998) + (3 × 14.007) MW = 72.066 + 5.040 + 75.992 + 42.021 MW = 195.119 g/mol

Commercial suppliers consistently report the molecular weight as 195.12 g/mol .[3][4][5] This value is critical for stoichiometric calculations in reaction planning, ensuring that reactants are combined in the correct proportions to maximize yield and purity. It is also the fundamental value used in analytical techniques like mass spectrometry to confirm the identity of the synthesized compound.

Summary of Core Properties

The key identifying properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 195.12 g/mol | [3][4][5] |

| Molecular Formula | C₆H₅F₄N₃ | [3][4] |

| CAS Number | 675602-90-1 | [3][5] |

| Canonical SMILES | C1=C(C(=C(C(=N1)N)F)C(F)(F)F)N | |

| Physical Form | Crystals or Powder | [6] |

Synthesis and Quality Control

General Synthetic Strategies

The synthesis of complex pyridine derivatives often involves a multi-step process. Two common industrial approaches for creating the trifluoromethylpyridine core are:

-

Halogen Exchange: Starting with a chlorinated precursor, such as a trichloromethylpyridine, and performing a chlorine/fluorine exchange reaction. This is often done at high temperatures using a fluoride source.[1][7]

-

Cyclocondensation: Building the pyridine ring from smaller, acyclic fragments that already contain the trifluoromethyl group. This "building block" approach allows for precise placement of substituents.[2][7]

Subsequent steps would involve nitration followed by reduction to install the amino groups and direct fluorination or nucleophilic aromatic substitution to add the fluorine atom.

Diagram: Generalized Synthetic Workflow

Caption: A conceptual workflow for the synthesis of functionalized pyridines.

Protocol: Molecular Weight Verification by Mass Spectrometry

Trustworthiness in chemical synthesis requires rigorous analytical validation. Mass spectrometry is the definitive technique for confirming the molecular weight of a product.

Objective: To confirm the molecular weight of the synthesized 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is 195.12 g/mol .

Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer operating in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion.

-

Infusion: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z (mass-to-charge ratio) from 50 to 500.

-

Analysis:

-

Look for the protonated molecular ion peak, [M+H]⁺.

-

The expected m/z for this peak is the molecular weight plus the mass of a proton: 195.12 + 1.008 = 196.128.

-

The presence of a prominent peak at or very near m/z 196.13 provides strong evidence for the successful synthesis of the target compound.

-

Further confirmation can be achieved using high-resolution mass spectrometry (HRMS), which can measure the mass to several decimal places, allowing for elemental composition confirmation.

-

Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its value lies in its potential to be incorporated into larger, more complex molecules with desired biological activities.

-

Pharmaceuticals: The trifluoromethylpyridine motif is a key structural component in numerous approved drugs and clinical candidates.[1] The amino groups on this specific building block serve as versatile handles for coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination) to build out the final drug structure.

-

Agrochemicals: Many modern herbicides and fungicides contain a trifluoromethylpyridine core, which contributes to their potency and stability.[2][7] This compound provides a scaffold for developing new crop protection agents.

The unique substitution pattern of 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine offers a distinct structural template for chemists to explore in lead optimization campaigns, potentially leading to novel intellectual property and compounds with improved efficacy and safety profiles.

Safety and Handling

As a laboratory chemical, 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Users must consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed hazard information before use.

Conclusion

2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is a specialized chemical intermediate characterized by a molecular weight of 195.12 g/mol . Its highly functionalized structure, combining the metabolically robust trifluoromethyl group with reactive amino handles on a pyridine scaffold, makes it a valuable tool for synthetic chemists. Its primary application is in the discovery and development of new active ingredients for the pharmaceutical and agrochemical sectors, where the strategic use of such fluorinated building blocks is a cornerstone of modern molecular design.

References

-

P212121 Store. 2,5-Diamino-3-fluoro-4-(trifluoromethyl)-pyridine 250mg. Available at: [Link]

-

Oakwood Chemical. 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine. Available at: [Link]

-

Amerigo Scientific. 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (95%). Available at: [Link]

-

RHENIUM BIO SCIENCE. 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine, 95+%. Available at: [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

-

European Patent Office. Process for the preparation of fluorinated pyridines. Available at: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine [oakwoodchemical.com]

- 4. scbt.com [scbt.com]

- 5. store.p212121.com [store.p212121.com]

- 6. 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine, 97% 5 g | Request for Quote [thermofisher.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine

Executive Summary

This technical guide provides an in-depth analysis of 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The unique arrangement of its substituents—two electron-donating amino groups, a strongly electronegative fluorine atom, and a lipophilic, metabolically stable trifluoromethyl group—creates a scaffold with remarkable potential for developing novel therapeutic agents and advanced materials. We will explore the molecule's core physicochemical properties, propose a representative synthetic pathway grounded in established chemical principles, detail robust analytical methods for its characterization, and discuss its promising applications, particularly in the context of modern drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this complex pyridine derivative.

Physicochemical and Structural Properties

2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is a solid organic compound whose properties are defined by its dense functionalization. The molecular structure combines features known to enhance biological activity and modulate pharmacokinetic profiles.

Core Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₅F₄N₃ | [1][2][3] |

| Molecular Weight | 195.12 g/mol | [1][2][3] |

| CAS Number | 675602-90-1 | [1][2] |

| Appearance | Solid (Typical) | |

| Melting Point | 99-100 °C | [1] |

| Purity (Typical) | ≥95% | [1] |

Molecular Structure and Rationale for Interest

The strategic importance of this molecule is best understood by dissecting the contribution of its individual functional groups, which are known to be critical in drug design.[4][5]

Caption: Chemical structure of 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine.

-

Trifluoromethyl (CF₃) Group: This group is a cornerstone of modern medicinal chemistry.[4] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[4] It often improves binding affinity to biological targets and increases membrane permeability.[4][5]

-

Fluorine (F) Atom: The substitution of hydrogen with fluorine at the 3-position can profoundly influence the molecule's pKa, conformational preferences, and dipole moment.[5] This strategic placement can introduce favorable interactions within a protein binding pocket and prevent unwanted metabolism at that position.

-

Amino (NH₂) Groups: The two amino groups at the 2- and 5-positions serve as key hydrogen bond donors and can be crucial for anchoring the molecule to its biological target. They also provide reactive handles for further chemical modification, allowing the molecule to be used as a versatile building block or scaffold in the synthesis of more complex structures. Diaminopyridine derivatives have shown potential as antagonists for targets like the CXCR4 receptor, which is implicated in cancer metastasis and inflammation.[6]

Proposed Synthesis and Purification

Retrosynthetic Analysis & Strategy

A logical retrosynthetic approach involves the sequential functionalization of a commercially available pyridine derivative. The strategy prioritizes the introduction of the robust trifluoromethyl and fluoro groups first, followed by the installation of the amino groups via a dinitration-reduction sequence. This is because the harsh conditions often required for fluorination or trifluoromethylation might not be compatible with the presence of sensitive amino groups.

Sources

- 1. 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine [oakwoodchemical.com]

- 2. store.p212121.com [store.p212121.com]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine: A Novel Building Block for Advanced Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's physicochemical properties, leading to enhanced metabolic stability, improved binding affinity, and better bioavailability.[1] This guide provides a comprehensive technical overview of a promising, yet underexplored, building block: 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine . With its unique substitution pattern, this compound presents a compelling scaffold for the development of novel therapeutics. This document will detail its core properties, propose a logical synthetic strategy, present predicted spectroscopic data for its characterization, and explore its potential applications in drug discovery, grounded in the established roles of related chemical motifs.

Introduction: The Strategic Advantage of Fluorinated Pyridines

The pyridine ring is a ubiquitous and privileged scaffold in a multitude of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall contribution to aqueous solubility.[2][3][4] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a compound's lipophilicity, metabolic stability, and binding interactions.[1] Furthermore, the presence of a fluorine atom can modulate the pKa of the amino groups and introduce unique electronic properties. The combination of these features in 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine offers a unique platform for generating novel chemical entities with potentially superior pharmacological profiles.

Core Properties and Physicochemical Data

A summary of the fundamental properties of 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is presented in the table below. It is important to note that while the compound is commercially available, detailed experimental data on its physicochemical properties are not widely published.

| Property | Value | Source |

| CAS Number | 675602-90-1 | Commercial Suppliers |

| Molecular Formula | C₆H₅F₄N₃ | Commercial Suppliers |

| Molecular Weight | 195.12 g/mol | Commercial Suppliers |

| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

| pKa | Not reported | - |

Proposed Synthetic Pathway

A potential synthetic approach could commence with a suitable polychlorinated pyridine derivative bearing a trifluoromethyl group. Sequential nucleophilic aromatic substitution reactions could be employed to introduce the amino and fluoro substituents.

DOT Diagram: Proposed Synthetic Workflow

Caption: A proposed two-step synthesis of the target compound.

Step-by-Step Methodology (Hypothetical)

-

Amination of a Polychlorinated Precursor: A starting material such as 2,3,5-trichloro-4-(trifluoromethyl)pyridine could be subjected to amination. This is often achieved using aqueous ammonia in an autoclave at elevated temperature and pressure.[5] The regioselectivity of this reaction would need to be carefully controlled.

-

Halogen Exchange Fluorination: The resulting 2,5-diamino-3-chloro-4-(trifluoromethyl)pyridine could then undergo a halogen exchange (Halex) reaction to replace the chlorine atom with fluorine. This is typically accomplished using a fluoride salt, such as potassium fluoride, often in an aprotic polar solvent and sometimes with the aid of a phase-transfer catalyst.

Spectroscopic Characterization (Predicted)

In the absence of published experimental spectra, computational methods provide a valuable tool for predicting the spectroscopic characteristics of 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine . This predicted data can aid in the identification and characterization of the compound in a research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR spectra are crucial for structural elucidation.

Table of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Notes |

| ¹H | ~7.5 - 8.0 | Singlet | Aromatic proton (H-6). The exact shift will be influenced by the solvent. |

| ~5.0 - 6.0 | Broad Singlet | Amine protons (-NH₂). These signals may be broad and their position can vary with concentration and solvent. | |

| ¹³C | ~150-160 | Singlet | C-2 (bearing an amino group) |

| ~110-120 (coupling to F) | Doublet | C-3 (bearing a fluoro group) | |

| ~120-130 (coupling to F) | Quartet | C-4 (bearing a trifluoromethyl group) | |

| ~140-150 | Singlet | C-5 (bearing an amino group) | |

| ~125-135 | Singlet | C-6 | |

| ~120-125 (coupling to F) | Quartet | -CF₃ | |

| ¹⁹F | ~ -60 to -70 | Singlet | -CF₃ group. |

| ~ -120 to -140 | Singlet | C-F group. |

Disclaimer: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule. Online prediction tools suggest the following characteristic peaks.[6][7]

Table of Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (asymmetric and symmetric) of the amino groups |

| 1640 - 1600 | Medium | N-H bending (scissoring) |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretching of the pyridine ring |

| 1350 - 1100 | Strong | C-F stretching of the -CF₃ group |

| 1100 - 1000 | Medium | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.

-

Predicted Molecular Ion (M⁺): m/z = 195.04

-

Fragmentation Pattern: Expect to see losses of HF, HCN, and fragments corresponding to the pyridine core.

Potential Applications in Drug Discovery

The structural motifs present in 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine suggest its potential as a valuable scaffold in several therapeutic areas.

DOT Diagram: Potential Therapeutic Applications

Caption: Potential therapeutic areas for derivatives of the title compound.

-

Kinase Inhibitors: The diaminopyridine scaffold can mimic the hinge-binding motif of ATP, a key interaction for many kinase inhibitors. The fluorine and trifluoromethyl groups can be exploited to achieve selectivity and improve pharmacokinetic properties.

-

Ion Channel Modulators: Substituted aminopyridines are known to modulate the function of various ion channels. The unique electronic profile of this compound could lead to novel modulators with improved potency and selectivity.

-

GPCR Ligands: The pyridine nitrogen and amino groups can serve as key pharmacophoric features for interaction with G-protein coupled receptors.

-

Antimicrobial Agents: The pyridine scaffold is present in numerous antibacterial and antifungal agents.[3] The electron-withdrawing nature of the substituents on this compound could enhance its potential as an antimicrobial lead.

Safety and Handling

No specific safety data for 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is available. However, based on analogous compounds, the following precautions are recommended:

-

General Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is a promising but currently underutilized building block in medicinal chemistry. Its unique combination of a diaminopyridine scaffold with fluorine and trifluoromethyl substituents offers a rich platform for the design of novel therapeutic agents. While a lack of extensive published data necessitates further experimental investigation into its synthesis, properties, and biological activity, the potential for this compound to contribute to the development of next-generation pharmaceuticals is significant. This guide serves as a foundational resource to stimulate further research and unlock the full potential of this intriguing molecule.

References

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

- Kim, S., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 137-147.

-

CAS. (n.d.). Patent kind codes for CAS basic and patent family members. Retrieved from [Link]

- Verma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4149–4175.

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of observed and calculated IR spectra of.... Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Infrared spectra prediction. Retrieved from [Link]

- Islam, M. B., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023, 1-25.

-

Rhenium Bio Science. (n.d.). 2,5-Diamino-3-fluoro-4-(trifluoromethyl)pyridine, 95+%. Retrieved from [Link]

-

ResearchGate. (2017). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. Retrieved from [Link]

-

CAS. (n.d.). U.S. National Patent Classifications Used by CAS. Retrieved from [Link]

-

Drug Design, Development and Therapy. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

-

Current Pharmaceutical Design. (n.d.). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. Retrieved from [Link]

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. IR spectra prediction [cheminfo.org]

- 7. Infrared spectra prediction [cheminfo.org]

An In-depth Technical Guide to the ¹H NMR Spectroscopy of Trifluoromethylpyridine Derivatives

Introduction

Trifluoromethylpyridine derivatives are a cornerstone in medicinal chemistry and materials science, owing to the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group. This powerful electron-withdrawing group significantly modulates the electronics of the pyridine ring, influencing reactivity, lipophilicity, and metabolic stability. For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for the structural elucidation and purity assessment of these vital compounds.

This guide provides an in-depth exploration of the ¹H NMR spectral characteristics of trifluoromethylpyridine derivatives. Moving beyond a simple recitation of data, we will delve into the underlying principles governing the observed chemical shifts and coupling constants, offering field-proven insights to aid in the confident interpretation of complex spectra.

The Profound Influence of the Trifluoromethyl Group on the Pyridine Ring's ¹H NMR Spectrum

The introduction of a CF₃ group onto a pyridine ring induces significant and predictable changes in the ¹H NMR spectrum. This is primarily due to the group's strong inductive electron-withdrawing nature. The fluorine atoms pull electron density away from the pyridine ring through the carbon-carbon sigma bond. This deshielding effect causes the protons on the pyridine ring to experience a stronger effective magnetic field, resulting in a downfield shift (higher ppm values) of their resonance signals compared to unsubstituted pyridine.[1] The magnitude of this downfield shift is most pronounced for protons ortho and para to the CF₃ group, a classic illustration of electronic effects in aromatic systems.

Understanding H-F Coupling

A key feature in the ¹H NMR spectra of trifluoromethylpyridines is the presence of through-bond scalar coupling between the fluorine atoms of the CF₃ group and the protons on the pyridine ring (ⁿJHF). This coupling provides invaluable structural information.

-

3JHF (meta-coupling): Protons meta to the CF₃ group often exhibit a small coupling, typically observed as a quartet or a more complex multiplet depending on other couplings.

-

4JHF (para-coupling): A proton para to the CF₃ group will also show coupling, often of a similar or slightly smaller magnitude than the meta-coupling.

-

5JHF (long-range coupling): Even protons at a five-bond distance can exhibit measurable coupling to the CF₃ group, a phenomenon known as long-range coupling.[2][3] The pathway for this coupling often involves a "W" or zig-zag arrangement of the bonds, which is sterically favorable.[2]

The ability to observe and interpret these H-F couplings is crucial for the unambiguous assignment of proton signals and, consequently, the definitive identification of the trifluoromethylpyridine isomer.

A Comparative Analysis of Trifluoromethylpyridine Isomers

The position of the CF₃ group on the pyridine ring dictates the appearance of the ¹H NMR spectrum. The following table summarizes the typical chemical shifts and coupling patterns for the three parent isomers. Note that these values can be influenced by the solvent and the presence of other substituents.[4][5]

| Position | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |

| H-2 | - | ~8.9 ppm (s) | ~8.8 ppm (d) |

| H-3 | ~7.8 ppm (d) | - | ~7.6 ppm (d) |

| H-4 | ~8.0 ppm (t) | ~8.2 ppm (d) | - |

| H-5 | ~7.5 ppm (t) | ~7.6 ppm (t) | ~7.6 ppm (d) |

| H-6 | ~8.7 ppm (d) | ~8.9 ppm (s) | ~8.8 ppm (d) |

Experimental Protocols for High-Quality ¹H NMR Spectra

Acquiring a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following is a detailed, step-by-step methodology for preparing and running samples of trifluoromethylpyridine derivatives.

Sample Preparation: A Self-Validating System

The quality of your NMR sample directly impacts the quality of the resulting spectrum.[6][7][8] A properly prepared sample will yield sharp, well-resolved peaks, while a poorly prepared sample can lead to broad lines and artifacts that obscure crucial information.

Step-by-Step Methodology:

-

Determine the Appropriate Amount of Sample: For a standard ¹H NMR experiment on a 400-600 MHz spectrometer, 5-25 mg of the trifluoromethylpyridine derivative is typically sufficient.[7]

-

Select a Deuterated Solvent: The choice of deuterated solvent is critical. It should fully dissolve the sample and be chemically inert. Common choices for trifluoromethylpyridines include Chloroform-d (CDCl₃), Acetone-d₆, and Dimethyl sulfoxide-d₆ (DMSO-d₆). The residual proton signals of the solvent should not overlap with the signals of interest.[9][10]

-

Dissolution and Filtration:

-

Weigh the sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[8]

-

Gently agitate the vial to dissolve the sample completely.

-

Crucially, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade the magnetic field homogeneity and broaden the spectral lines.

-

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[7] However, modern spectrometers can often lock onto the deuterium signal of the solvent for referencing.[9]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrument Parameters and Data Acquisition

While specific parameters will vary depending on the spectrometer, the following provides a general workflow for acquiring a standard ¹H NMR spectrum.

Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.

Interpreting the ¹H NMR Spectrum of a Trifluoromethylpyridine Derivative: A Worked Example

Let's consider the hypothetical ¹H NMR spectrum of 2-bromo-5-(trifluoromethyl)pyridine.

Caption: Logical relationships in predicting the ¹H NMR spectrum.

Analysis:

-

Number of Signals: We expect three distinct signals in the aromatic region, corresponding to H-3, H-4, and H-6.

-

Chemical Shifts:

-

H-6: This proton is ortho to the strongly electron-withdrawing CF₃ group and will be the most deshielded, appearing furthest downfield.

-

H-4: This proton is also ortho to the CF₃ group and will be significantly downfield.

-

H-3: This proton is ortho to the bromine atom and will be less deshielded than H-4 and H-6.

-

-

Coupling Patterns:

-

H-6: This proton is meta to H-4 (small ⁴JHH) and has a long-range coupling to the CF₃ group (⁵JHF). It will likely appear as a narrow multiplet or a singlet.

-

H-4: This proton is ortho to H-3 (³JHH) and has a four-bond coupling to the CF₃ group (⁴JHF). We would predict a doublet of quartets.

-

H-3: This proton is ortho to H-4 (³JHH) and will appear as a doublet.

-

By systematically analyzing the expected chemical shifts and coupling patterns, we can confidently assign the signals in the experimental spectrum to the corresponding protons in the molecule.

Conclusion

The ¹H NMR spectroscopy of trifluoromethylpyridine derivatives is a rich and informative field. A thorough understanding of the electronic effects of the CF₃ group and the nuances of H-F coupling is essential for the accurate interpretation of these spectra. By following rigorous experimental protocols and applying sound principles of spectral analysis, researchers can leverage ¹H NMR as a powerful tool for the characterization and advancement of trifluoromethylpyridine-containing compounds in drug discovery and materials science.

References

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Supporting Information. (n.d.). General information. Retrieved from [Link]

-

UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Dayie, K. T., & Wagner, G. (1997). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 124(1), 159-164. Retrieved from [Link]

-

Zapevalov, A. Y., Saloutin, V. I., & Chupakhin, O. N. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113). Retrieved from [Link]

-

Kwan, E. E. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine. Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Freeman, R., & Kupče, Ē. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 145(35), 19335-19345. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Singh, P., & Kaur, H. (2014). Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. ResearchGate. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]

-

Cadars, S., Salager, E., Dey, A., Kono, H., & Emsley, L. (2025). The influence of fluorine spin-diffusion on ¹³C solid-state NMR line shapes of CF₃ groups. Physical Chemistry Chemical Physics, 27(1), 123-134. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT calculated 4 J HF coupling constant and relative B3LYP/AUGcc-pVTZ.... Retrieved from [Link]

-

University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

Kuninobu, Y., & Takai, K. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(45), 8375-8379. Retrieved from [Link]

-

ResearchGate. (2025). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. compoundchem.com [compoundchem.com]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. organomation.com [organomation.com]

- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 10. ukisotope.com [ukisotope.com]

The Ascendant Role of Fluorinated Diaminopyridines in Modern Drug Discovery: A Technical Guide

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the biological activities of fluorinated diaminopyridines and their close structural analogs. We will navigate the synthetic rationale, delve into the nuanced mechanisms of action, and present detailed, field-proven experimental protocols for the evaluation of these compelling molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorinated heterocycles to address complex therapeutic challenges.

The Fluorine Advantage: More Than Just a Halogen

The introduction of fluorine into a drug candidate is a deliberate strategy to modulate its physicochemical and pharmacological properties.[1][2] Unlike other halogens, fluorine possesses a unique combination of high electronegativity (3.98 on the Pauling scale) and a small van der Waals radius (1.47 Å), which is comparable to that of a hydrogen atom (1.20 Å).[2] This allows fluorine to act as a "super-hydrogen," imparting significant electronic changes with minimal steric hindrance.

The strategic placement of fluorine can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can prolong the half-life of a drug and improve its pharmacokinetic profile.

-

Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the amino groups in diaminopyridines. This can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and target engagement.

-

Altered Conformation and Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets. This can lead to enhanced binding affinity and selectivity.

The diaminopyridine scaffold, a privileged structure in medicinal chemistry, provides a versatile platform for the introduction of fluorine. The two amino groups offer multiple points for hydrogen bonding and can be tailored to interact with specific residues in a target protein. The combination of the diaminopyridine core with the unique properties of fluorine has led to the development of compounds with a wide range of biological activities.

Synthetic Pathways to Fluorinated Diaminopyridines

The synthesis of fluorinated diaminopyridines requires careful consideration of the reactivity of the pyridine ring and the choice of fluorinating agent. Several strategies have been developed to introduce fluorine into the pyridine nucleus, often involving multi-step sequences.

A common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a nitro or chloro group, with a fluoride source. The reactivity of the pyridine ring towards SNAr is influenced by the position of the substituents and the presence of activating groups. For instance, the synthesis of 3-fluoro-4-aminopyridine has been achieved through the fluorination of 3-bromo-4-nitropyridine N-oxide, followed by catalytic hydrogenation.[4][5]

Another strategy involves the use of electrophilic fluorinating reagents, such as Selectfluor™, to directly introduce fluorine onto the pyridine ring.[6] The regioselectivity of this reaction is dictated by the electronic properties of the substituents already present on the ring.

The synthesis of diaminopyridine derivatives often starts from commercially available diaminopyridines or involves the introduction of a second amino group onto a fluorinated aminopyridine precursor. For example, 2,6-diaminopyridine can be synthesized via the Chichibabin reaction of pyridine with sodium amide.[7] Subsequent fluorination would then yield the desired fluorinated diaminopyridine.

Biological Activities and Mechanisms of Action

Fluorinated diaminopyridines and their analogs have demonstrated a diverse range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Modulation of Ion Channels

A prominent activity of aminopyridines is the modulation of ion channels, particularly voltage-gated potassium (Kv) channels. 4-aminopyridine (4-AP) is a known Kv channel blocker used to treat certain neurological conditions.[8] Fluorinated derivatives of 4-AP have been developed to improve its pharmacological properties. For instance, 3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) has been developed as a PET radioligand for imaging demyelination by targeting exposed Kv channels in damaged neurons.[9]

The mechanism of action involves the physical blockade of the ion-conducting pore of the Kv channel, which prolongs the duration of the action potential and enhances neurotransmitter release. The introduction of fluorine can influence the binding affinity and selectivity of these compounds for different Kv channel subtypes.

Anticancer Activity

Fluorinated diaminopyrimidines, close structural analogs of diaminopyridines, have shown significant promise as anticancer agents.[10][11] These compounds often act as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation, survival, and migration. For example, a series of diaminopyrimidine derivatives were designed as focal adhesion kinase (FAK) inhibitors, with some compounds exhibiting potent anticancer activity against lung and breast cancer cell lines.[11]

The diaminopyrimidine core typically forms key hydrogen bond interactions with the hinge region of the kinase domain, while the fluorinated substituents can occupy hydrophobic pockets and enhance binding affinity.

dot

Caption: Mechanism of kinase inhibition by fluorinated diaminopyridines.

Antimicrobial Activity

Fluorinated heterocyclic compounds have emerged as a promising class of antimicrobial agents.[12][13] The incorporation of fluorine can enhance the antibacterial activity of pyridine-containing molecules. For example, fluorinated pyridine derivatives incorporated into the side chain of 4-aminoquinolines have shown moderate activity against Gram-positive bacteria like Staphylococcus aureus.[14] The mechanism of action for these compounds can vary, but they often interfere with essential cellular processes in bacteria, such as DNA replication, protein synthesis, or cell wall synthesis.

Experimental Workflows for Biological Evaluation

A robust and systematic approach is essential for evaluating the biological activity of novel fluorinated diaminopyridines. The following section outlines key experimental protocols.

In Vitro Cytotoxicity and Cell Proliferation Assays

The initial assessment of a compound's biological activity often involves determining its effect on cell viability and proliferation. The MTT and XTT assays are widely used colorimetric methods for this purpose.[1][2]

MTT Assay Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the fluorinated diaminopyridine and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

XTT Assay Protocol:

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar to the MTT assay but produces a water-soluble formazan product, eliminating the need for a solubilization step.[2]

dot

Caption: Workflow for MTT cell viability assay.

Kinase Inhibition Assays

To determine if a compound's anticancer activity is due to kinase inhibition, in vitro kinase assays are performed. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

General Kinase Inhibition Assay Protocol:

-

Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.

-

Compound Dilution: Prepare serial dilutions of the fluorinated diaminopyridine.

-

Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

-

Detection: After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. Various detection methods can be used, including radiometric, fluorescence-based, or luminescence-based assays.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Electrophysiology for Ion Channel Modulation

Patch-clamp electrophysiology is the gold-standard technique for studying the effects of compounds on ion channel function.[15] This technique allows for the direct measurement of ionic currents flowing through individual channels or whole cells.

Whole-Cell Patch-Clamp Protocol:

-

Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips.

-

Pipette Preparation: Fabricate glass micropipettes with a tip diameter of ~1 µm and fill them with an appropriate intracellular solution.

-

Seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal."

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Data Acquisition: Apply voltage protocols to elicit ion channel currents and record the currents before and after the application of the fluorinated diaminopyridine.

-

Data Analysis: Analyze the effects of the compound on current amplitude, kinetics, and voltage-dependence.

In Vivo Anticonvulsant Models

To assess the potential of fluorinated diaminopyridines as anticonvulsant agents, in vivo models are employed. The 4-aminopyridine (4-AP)-induced seizure model in mice is a commonly used acute model.[9][16]

4-AP-Induced Seizure Model Protocol:

-

Animal Acclimation: Acclimate male mice to the experimental environment.

-

Compound Administration: Administer the test compound (fluorinated diaminopyridine) or vehicle intraperitoneally (i.p.).

-

4-AP Induction: After a set pre-treatment time, administer a convulsive dose of 4-AP subcutaneously (s.c.).

-

Behavioral Observation: Observe the mice for signs of seizures, such as clonic limb movements, wild running, and tonic hindlimb extension.

-

Endpoint Measurement: Record the latency to the first seizure, the severity of seizures, and the percentage of animals protected from lethality.

Data Presentation and Interpretation

Quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of Fluorinated Diaminopyrimidine Analogs

| Compound | Target Cell Line | IC50 (µM) |

| FDP-1 | A549 (Lung Cancer) | 1.2 ± 0.2 |

| FDP-1 | MDA-MB-231 (Breast Cancer) | 0.8 ± 0.1 |

| FDP-2 | A549 (Lung Cancer) | 5.7 ± 0.9 |

| FDP-2 | MDA-MB-231 (Breast Cancer) | 3.4 ± 0.5 |

| Positive Control | A549 (Lung Cancer) | 0.5 ± 0.1 |

| Positive Control | MDA-MB-231 (Breast Cancer) | 0.3 ± 0.05 |

Data are presented as mean ± standard deviation from three independent experiments.

Future Directions and Conclusion

Fluorinated diaminopyridines represent a promising class of compounds with diverse biological activities. The strategic incorporation of fluorine offers a powerful tool to fine-tune the pharmacological properties of the diaminopyridine scaffold, leading to the development of novel therapeutics for a range of diseases. Future research in this area will likely focus on:

-

Exploring a wider range of biological targets: While ion channel modulation and kinase inhibition are well-established activities, the potential of these compounds to interact with other targets remains to be fully explored.

-

Structure-Activity Relationship (SAR) studies: Systematic modifications of the fluorinated diaminopyridine scaffold will provide valuable insights into the structural requirements for optimal activity and selectivity.

-

Advanced drug delivery systems: The development of novel formulations and delivery strategies could further enhance the therapeutic potential of these compounds.

References

-

ResearchGate. Fluorinated derivatives of 4-AP. (A) Compounds tested in this study:... [Link]

- Sitges, M., Chiu, L. M., & Guarneros, A. (2020). An update of 4-aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Current neuropharmacology, 18(11), 1102–1114.

- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(3), 1469-1483.

-

Chemical Communications (RSC Publishing). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. [Link]

-

Semantic Scholar. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. [Link]

-

National Institutes of Health. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. [Link]

-

National Institutes of Health. Electrophysiological Approaches for the Study of Ion Channel Function. [Link]

-

National Institutes of Health. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. [Link]

-

National Institutes of Health. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]

-

National Institutes of Health. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. [Link]

-

PubMed. Surfaces of fluorinated pyridinium block copolymers with enhanced antibacterial activity. [Link]

-

National Institutes of Health. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link]

-

The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. [Link]

-

PubMed. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link]

-

PubMed. History and future of antimicrobial diaminopyrimidines. [Link]

-

National Institutes of Health. Neuroprotective Properties of 4-Aminopyridine. [Link]

-

ResearchGate. Effect of hesperidin on fluoride-induced neurobehavioral and biochemical changes in rats. [Link]

-

PubMed. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. [Link]

-

ResearchGate. ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. [Link]

-

MDPI. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. [Link]

-

ResearchGate. (PDF) Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. [Link]

-

Indian Journal of Pharmaceutical Sciences. Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. [Link]

-

PubMed. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]

-

PubMed. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. [Link]

-

MDPI. Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU. [Link]

-

MDPI. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]

- Google Patents. CN101029021A - Production of 2,6-diamino-pyridine.

-

National Institutes of Health. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]

-

PubMed. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. [Link]

-

MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

-

National Institutes of Health. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]

- 8. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 15. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” [mdpi.com]

The Strategic Incorporation of Trifluoromethylpyridines in Modern Drug Discovery: A Technical Guide

Abstract

The trifluoromethylpyridine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, offering a unique constellation of physicochemical and pharmacokinetic properties that address many challenges in drug design. This in-depth technical guide provides a comprehensive analysis of the role of trifluoromethylpyridines in drug discovery, intended for researchers, scientists, and drug development professionals. We will explore the synthetic accessibility of these vital heterocycles, delve into the nuanced effects of trifluoromethyl substitution on the pyridine ring's electronic and lipophilic character, and elucidate their profound impact on metabolic stability and target engagement. Through a blend of theoretical principles, empirical data, and practical methodologies, this guide aims to equip the reader with the foundational knowledge and field-proven insights necessary to strategically leverage the trifluoromethylpyridine motif in the pursuit of novel therapeutics.

Introduction: The Rise of Fluorine in Medicinal Chemistry and the Prominence of the Trifluoromethylpyridine Moiety

The deliberate introduction of fluorine into drug candidates has become a paramount strategy in modern medicinal chemistry.[1] The unique properties of the fluorine atom, including its small van der Waals radius (1.47 Å), high electronegativity (3.98), and the strength of the carbon-fluorine bond, can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity for its biological target.[1][2] Among the various fluorine-containing functionalities, the trifluoromethyl (-CF3) group is of particular significance due to its strong electron-withdrawing nature and substantial lipophilicity.[3]

When appended to a pyridine ring, the trifluoromethyl group creates a privileged scaffold—the trifluoromethylpyridine—that has found widespread application in both pharmaceuticals and agrochemicals.[2][4] This guide will dissect the multifaceted contributions of the trifluoromethylpyridine core to drug design, providing a rationale-driven exploration of its synthesis, properties, and applications.

Synthetic Strategies for Accessing Trifluoromethylpyridines

The utility of any building block in drug discovery is intrinsically linked to its synthetic accessibility. Fortunately, a number of robust methods for the preparation of trifluoromethylpyridines have been developed, ensuring their availability for medicinal chemistry campaigns. These strategies can be broadly categorized into two main approaches:

-